![molecular formula C13H22ClNO2 B6361955 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1240572-46-6](/img/structure/B6361955.png)
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactivity and Basicity : In a study by Wada et al. (1999), the reactivity of similar compounds, such as 1,8-dimethoxy-9-phenylxanthen-9-ol, in the presence of acid, was investigated. The research revealed various reaction pathways and the basicity of these compounds, providing insights into the chemical behavior of related molecules (Wada et al., 1999).
Amine-Borane Adducts and Hydroborations : Hydroboration studies with amine-borane adducts, as described by Brown et al. (1998), show how different olefins react with these compounds. This research offers a deeper understanding of the interactions between various chemical groups, which could be relevant to the compound (Brown et al., 1998).
Solution-Phase Synthesis and Bioassay Screening : Chiang et al. (2009) demonstrated the use of a solution-phase synthesis method involving butan-1-amine, a structurally related compound, for constructing a minilibrary of compounds. This method was used for screening against MCF-7 and A549 cells, highlighting an approach to drug discovery (Chiang et al., 2009).
Interaction with Protonated Dyes : Ribeiro et al. (2011) studied the interaction of protonated dyes with various amines, including n-butylamine, in organic solvents. This research contributes to understanding how these compounds interact in different chemical environments, which could be relevant for similar substances (Ribeiro et al., 2011).
Steric Effects on By-products Formation : Huang et al. (2008) investigated the formylation reaction of 2,4-dialkylphenol, showing how steric effects of alkyl groups influence the formation of different types of by-products. This study provides insights into the molecular interactions and reactivity that could be applicable to similar structures (Huang et al., 2008).
Crystal Structures of Derivatives : The work by Jebas et al. (2013) on the synthesis and crystal structures of various derivatives, including butyrate and 1,3-dioxane, sheds light on the structural characteristics of such compounds, which can be essential for understanding the properties of related chemicals (Jebas et al., 2013).
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMSTFNMVVLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

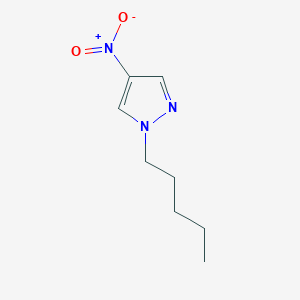
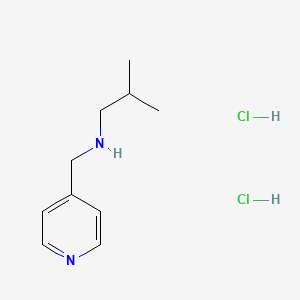
amine hydrochloride](/img/structure/B6361882.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)

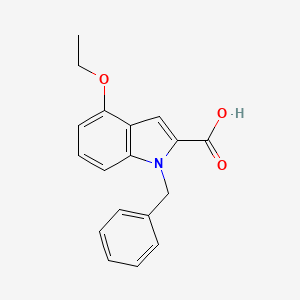
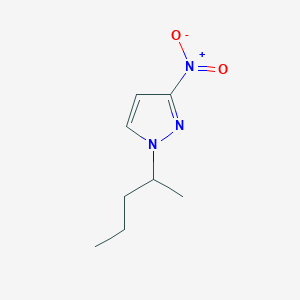

![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)
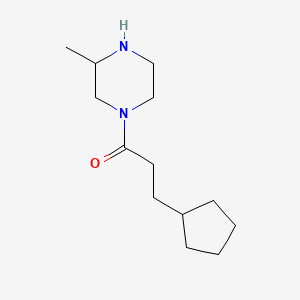
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)